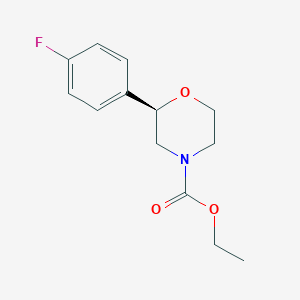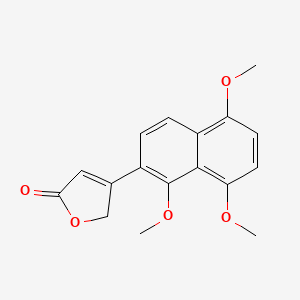
3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Attachment of the Piperidine Ring to the Pyridine Ring: This step often involves nucleophilic substitution reactions where the piperidine ring is attached to the pyridine ring at the 4-position.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure selective substitution at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Applications De Recherche Scientifique
3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of materials with specific properties, such as polymers with enhanced stability.
Mécanisme D'action
The mechanism by which 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperidin-4-ylmethyl)pyridine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
5-(Trifluoromethyl)pyridine:
3-(Piperidin-4-ylmethyl)-5-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, leading to differences in stability and reactivity.
Uniqueness
The presence of both the piperidine ring and the trifluoromethyl group in 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine makes it unique, combining the structural features and reactivity of both components. This dual functionality can be advantageous in designing compounds with specific desired properties.
Propriétés
Formule moléculaire |
C12H15F3N2 |
|---|---|
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
3-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-6-10(7-17-8-11)5-9-1-3-16-4-2-9/h6-9,16H,1-5H2 |
Clé InChI |
ATPJKAXANMYPQE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC2=CC(=CN=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)

![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)


![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)

![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)



